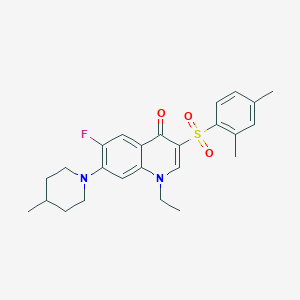
3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
描述
The molecule features:
- A 2,4-dimethylbenzenesulfonyl group at position 3, contributing to steric bulk and electronic modulation.
- An ethyl substituent at position 1, enhancing lipophilicity and metabolic stability compared to smaller alkyl groups.
- Fluorine at position 6, a common modification in quinolones to improve target binding and bioavailability.
- A 4-methylpiperidin-1-yl group at position 7, which may optimize receptor interactions through spatial and electronic effects.
Structural studies of such compounds often employ X-ray crystallography tools like the SHELX system for refinement and validation .
属性
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)23-7-6-17(3)12-18(23)4)25(29)19-13-20(26)22(14-21(19)27)28-10-8-16(2)9-11-28/h6-7,12-16H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHIUVOGZYVKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Its unique structural features, such as the sulfonyl group and the piperidine moiety, are believed to contribute significantly to its pharmacological profile.
The compound has a molecular formula of C23H28FN2O3S and a molecular weight of approximately 463.0 g/mol. The structural representation is characterized by a quinoline backbone with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28FN2O3S |
| Molecular Weight | 463.0 g/mol |
| CAS Number | 892775-61-0 |
The mechanism of action for this compound is not fully elucidated but is thought to involve interactions with specific biological targets such as enzymes or receptors. Similar compounds have demonstrated the ability to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division. This inhibition leads to disruption of bacterial growth and ultimately cell death.
Antibacterial Activity
Research indicates that quinoline derivatives possess broad-spectrum antibacterial properties. The compound has shown promising results against various strains of bacteria, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. In vitro studies have demonstrated significant growth inhibition rates comparable to established antibiotics like ceftriaxone.
Table 1: Antibacterial Activity
| Bacterial Strain | Inhibition (%) | Reference Drug (Ceftriaxone) |
|---|---|---|
| MRSA | 85.76 | Yes |
| E. coli | 97.76 | Yes |
| K. pneumoniae | 91.00 | Yes |
| P. aeruginosa | 93.50 | Yes |
| A. baumannii | 66.69 | Yes |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been evaluated through COX inhibitory assays, where it exhibited selective inhibition of COX-2 over COX-1, indicating a favorable safety profile compared to traditional NSAIDs like indomethacin and celecoxib.
Table 2: COX Inhibition Data
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Indomethacin | 0.079 | - |
| Celecoxib | 0.100 | - |
| Compound (7a) | 0.10–0.31 | >31 |
Case Studies
Recent studies have explored the synthesis and biological evaluation of related compounds within the quinoline family, confirming their antibacterial and anti-inflammatory activities through various assays.
- Study on Antimicrobial Properties : A study demonstrated that compounds similar to our target compound exhibited high antibacterial activity against multiple resistant strains, with minimal cytotoxicity towards human cells .
- COX Inhibitory Activity : Another study found that certain derivatives showed significant selectivity towards COX-2 with IC50 values lower than those of traditional non-selective NSAIDs, indicating their potential as safer therapeutic agents.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) derived from and , focusing on substituent variations and inferred structure-activity relationships.
Table 1: Structural Comparison of 1,4-Dihydroquinolin-4-one Derivatives
Key Observations
The 4-methylphenylsulfonyl group in the benzyl-substituted analog offers moderate hydrophobicity, favoring passive diffusion.
Impact of R1 :
- The ethyl group in the main compound provides intermediate lipophilicity, whereas the benzyl group in the third analog introduces significant steric hindrance, which may limit bioavailability.
R7 Modifications :
- The 4-methylpiperidin-1-yl group in the main compound likely enhances target affinity compared to unsubstituted piperidine due to improved van der Waals interactions.
- The chlorine at position 7 in compound 7f () suggests a divergent mechanism, possibly targeting bacterial topoisomerases .
Fluorine Position: All analogs retain fluorine at position 6, a hallmark of quinolones for DNA gyrase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


